molecular formula C9H9F3N2OS B2429632 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine CAS No. 2195879-60-6

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine

Cat. No. B2429632
CAS RN: 2195879-60-6
M. Wt: 250.24
InChI Key: AFYJNNVKNDHCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine, also known as TTP, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. TTP is a pyrimidine derivative that contains a trifluoromethyl group and a thiolane ring. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.

Scientific Research Applications

Charge Transfer Material Design

Research on pyrimidine derivatives, including those similar to 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine, has been conducted to improve charge transfer materials. These materials are pivotal in enhancing the performance of electronic and photovoltaic devices. A study by A. Irfan (2014) on 4,6-di(thiophen-2-yl)pyrimidine derivatives, through quantum chemical investigations, aimed at tuning the electronic, photophysical, and charge transfer properties for potential use in hole and electron transfer materials comparable to pentacene and tris(8-hydroxyquinolinato)aluminum, respectively (Irfan, 2014).

Catalysis in Hydrogen Production

Nickel pyridinethiolate complexes, closely related to pyrimidinethiol structures, have been synthesized and evaluated for their efficacy in photocatalytic and electrocatalytic hydrogen production from water. This research, conducted by Zhiji Han et al. (2013), underscores the potential of pyrimidinethiol derivatives in developing noble-metal-free systems for sustainable hydrogen generation, showcasing impressive turnover numbers (Han et al., 2013).

Surface Adsorption and Assembly

The study of substituted pyrimidinethiol adsorption on metal surfaces, such as gold, provides insights into the formation of highly organized monolayers crucial for the development of functional materials and sensors. S. Sęk's work (2009) on the adsorption behavior of 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol demonstrates the potential of these compounds in creating uniform molecular assemblies on substrates, which is vital for various applications in nanotechnology and surface chemistry (Sęk, 2009).

Metal Ion Detection

Pyrimidine-2-thiols have been explored for their application in the spectrophotometric determination of metal ions, such as bismuth(III), in alloy samples. The research by S. H. Gaikwad et al. (2005) highlights the utility of these compounds in environmental monitoring and analytical chemistry, offering a method for the extractive spectrophotometric determination of bismuth(III) with high sensitivity and specificity (Gaikwad et al., 2005).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, showcases the versatility of pyrimidine derivatives in pharmaceutical and material science research. P. Yang et al. (2014) demonstrated a facile methodology for synthesizing such molecules, which can be pivotal in the development of new therapeutic agents and materials with unique properties (Yang et al., 2014).

properties

IUPAC Name

2-(thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c10-9(11,12)7-1-3-13-8(14-7)15-6-2-4-16-5-6/h1,3,6H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYJNNVKNDHCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.